molecular formula C21H19F3N4O6S B584043 Trovafloxacin-d4 Mesylate CAS No. 1346601-60-2

Trovafloxacin-d4 Mesylate

货号: B584043
CAS 编号: 1346601-60-2
分子量: 516.485
InChI 键: DYNZICQDCVYXFW-KMPLGVCYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Trovafloxacin-d4 Mesylate is a deuterated form of Trovafloxacin Mesylate, a broad-spectrum antibiotic belonging to the fluoroquinolone class. It is primarily used in scientific research to study the pharmacokinetics and metabolism of Trovafloxacin. The deuterium atoms in this compound replace hydrogen atoms, which can help in tracing the compound in biological systems without altering its pharmacological properties.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Trovafloxacin-d4 Mesylate involves multiple steps, starting from the basic fluoroquinolone structure. The key steps include:

    Formation of the Naphthyridine Core: This involves the cyclization of appropriate precursors to form the naphthyridine ring system.

    Introduction of Fluorine Atoms: Fluorine atoms are introduced at specific positions on the naphthyridine ring through electrophilic fluorination reactions.

    Formation of the Mesylate Salt: The final step involves the reaction of Trovafloxacin-d4 with methanesulfonic acid to form the mesylate salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis of Precursors: Large-scale synthesis of the starting materials and intermediates.

    Optimization of Reaction Conditions: Ensuring optimal temperature, pressure, and solvent conditions to maximize yield and purity.

    Purification and Crystallization: The final product is purified through crystallization and other techniques to achieve the desired purity levels.

化学反应分析

Types of Reactions

Trovafloxacin-d4 Mesylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms.

    Substitution: Nucleophilic substitution reactions can replace specific functional groups on the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like sodium hydroxide and various alkyl halides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which are used for further research and analysis.

科学研究应用

Trovafloxacin-d4 Mesylate has several scientific research applications, including:

    Pharmacokinetic Studies: Used to study the absorption, distribution, metabolism, and excretion of Trovafloxacin in biological systems.

    Metabolism Studies: Helps in identifying the metabolic pathways and metabolites of Trovafloxacin.

    Drug Interaction Studies: Used to investigate potential drug-drug interactions involving Trovafloxacin.

    Toxicology Studies: Assists in evaluating the toxicity and safety profile of Trovafloxacin.

作用机制

Trovafloxacin-d4 Mesylate exerts its antibacterial effects by inhibiting the activity of DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication, transcription, and repair. By blocking these enzymes, the compound prevents the supercoiling and uncoiling of bacterial DNA, leading to the inhibition of bacterial cell division and growth .

相似化合物的比较

Similar Compounds

    Ciprofloxacin: Another fluoroquinolone antibiotic with a similar mechanism of action but different spectrum of activity.

    Levofloxacin: A fluoroquinolone with a broader spectrum of activity compared to Trovafloxacin.

    Moxifloxacin: Known for its enhanced activity against Gram-positive bacteria.

Uniqueness

Trovafloxacin-d4 Mesylate is unique due to its deuterated form, which allows for detailed pharmacokinetic and metabolic studies without altering the compound’s pharmacological properties. This makes it a valuable tool in scientific research for understanding the behavior of Trovafloxacin in biological systems.

生物活性

Trovafloxacin-d4 mesylate is a deuterated derivative of trovafloxacin, a broad-spectrum fluoroquinolone antibiotic. This compound exhibits significant biological activity against a variety of pathogens, particularly Gram-positive and Gram-negative bacteria, as well as anaerobic organisms. The following sections provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

This compound exerts its antibiotic effects primarily by inhibiting bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for the supercoiling and uncoiling of DNA, which is crucial for DNA replication and transcription. The inhibition leads to the formation of stable drug-enzyme-DNA complexes that prevent bacterial cell division and ultimately result in cell death .

Key Mechanisms:

  • Inhibition of DNA Gyrase : Prevents the uncoiling of supercoiled DNA.
  • Inhibition of Topoisomerase IV : Disrupts the separation of replicated DNA strands.
  • Pannexin 1 Channel Inhibition : Trovafloxacin-d4 also acts as a selective inhibitor of PANX1 channels, with an IC50 value of 4 μM, affecting apoptotic cell signaling pathways .

Antimicrobial Spectrum

This compound demonstrates a broad spectrum of activity:

  • Gram-Positive Bacteria : Highly effective against strains such as Staphylococcus aureus, including methicillin-resistant strains (MRSA).
  • Gram-Negative Bacteria : Effective against various Escherichia coli strains.
  • Anaerobic Organisms : Active against multiple anaerobic pathogens.

The minimum inhibitory concentrations (MICs) for various pathogens have been documented, indicating its potency compared to other fluoroquinolones. For instance, in studies involving clinical isolates of S. aureus, trovafloxacin showed MIC values significantly lower than those for ciprofloxacin and other quinolones .

Comparative Potency Studies

A comparative study highlighted that trovafloxacin was at least five times more potent than ciprofloxacin in stimulating topoisomerase IV-mediated DNA cleavage in E. coli . Additionally, it maintained effectiveness against clinical strains resistant to other quinolones, demonstrating its potential as a treatment option for resistant infections.

Clinical Efficacy

In clinical trials, trovafloxacin exhibited favorable pharmacokinetic properties, allowing for once-daily dosing. It showed excellent efficacy in treating infections caused by both Gram-positive and Gram-negative bacteria. Phase II and III trials confirmed its effectiveness in various infection models .

Toxicological Profile

This compound has been associated with hepatotoxicity in some studies. In vitro experiments demonstrated that it could induce apoptosis in HepG2 cells, increasing lactate dehydrogenase (LDH) leakage and affecting nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathways . These findings underscore the importance of monitoring liver function during treatment.

Summary Table of Biological Activity

Property Details
Compound Name This compound
CAS Number 1346601-60-2
Mechanism of Action Inhibits DNA gyrase and topoisomerase IV
Spectrum of Activity Broad-spectrum (Gram-positive, Gram-negative)
MIC against S. aureus 0.75 μg/ml (susceptible strains)
IC50 for PANX1 4 μM
Toxicity Profile Induces apoptosis; hepatotoxicity potential

属性

CAS 编号

1346601-60-2

分子式

C21H19F3N4O6S

分子量

516.485

IUPAC 名称

7-[(1R,5S)-6-amino-2,2,4,4-tetradeuterio-3-azabicyclo[3.1.0]hexan-3-yl]-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid;methanesulfonic acid

InChI

InChI=1S/C20H15F3N4O3.CH4O3S/c21-8-1-2-15(13(22)3-8)27-7-12(20(29)30)17(28)9-4-14(23)19(25-18(9)27)26-5-10-11(6-26)16(10)24;1-5(2,3)4/h1-4,7,10-11,16H,5-6,24H2,(H,29,30);1H3,(H,2,3,4)/t10-,11+,16?;/i5D2,6D2;

InChI 键

DYNZICQDCVYXFW-KMPLGVCYSA-N

SMILES

CS(=O)(=O)O.C1C2C(C2N)CN1C3=C(C=C4C(=O)C(=CN(C4=N3)C5=C(C=C(C=C5)F)F)C(=O)O)F

同义词

7-[(1α,5α,6α)-6-Amino-3-azabicyclo[3.1.0]hex-3-yl]-1-(2,4-difluorophenyl)-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic Acid-d4 Methanesulfonate;  CP 99219-d4;  CP 99219-27-d4;  Trovafloxacin-d4 Methanesulfonate;  Trovafloxacin-d4 Monomethane

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。